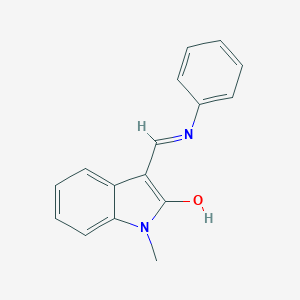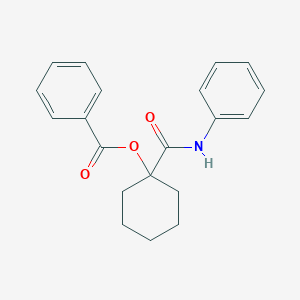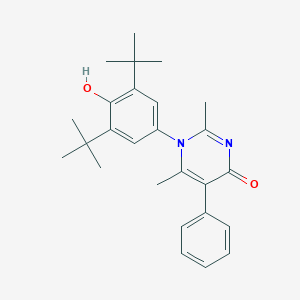![molecular formula C32H28N2O4 B378163 N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide CAS No. 374090-59-2](/img/structure/B378163.png)
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a chromenyl group, a dimethoxyphenyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide group through a condensation reaction with acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Shares structural similarities but differs in the positioning of the dimethoxyphenyl group.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Another related compound with a simpler structure.
Uniqueness
N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of chromenyl, dimethoxyphenyl, and acetamide groups makes it a versatile compound with diverse applications .
Propriétés
Numéro CAS |
374090-59-2 |
|---|---|
Formule moléculaire |
C32H28N2O4 |
Poids moléculaire |
504.6g/mol |
Nom IUPAC |
N-[4-[[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C32H28N2O4/c1-21(35)34-25-16-14-24(15-17-25)33-20-27-31(22-9-5-4-6-10-22)26-11-7-8-12-28(26)38-32(27)23-13-18-29(36-2)30(19-23)37-3/h4-20,31H,1-3H3,(H,34,35) |
Clé InChI |
UTIOATQHHOGLQY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide](/img/structure/B378081.png)
![2-(2-furyl)-4-[(4-iodoanilino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B378082.png)
![2-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylene)benzo[b]thiophen-3-one](/img/structure/B378083.png)
![Ethyl 4-(6-methoxy-2-naphthyl)-5-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B378084.png)
![1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine](/img/structure/B378086.png)

![{2,6-Ditert-butyl-1'-[(4-nitrophenyl)sulfonyl]-1-oxo-1',2',3',4'-tetrahydrospiro[2,5-cyclohexadiene-4,3'-quinoxaline]-2'-yl}(4-bromophenyl)methanone](/img/structure/B378092.png)
![3-[(4-Methylphenyl)imino]-4-indanol](/img/structure/B378094.png)

![[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate](/img/structure/B378099.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B378101.png)
![2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378102.png)
![2-[(1-butyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B378103.png)
